molecular formula C18H27N3O3 B2873246 N1-benzyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-00-3

N1-benzyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2873246
CAS RN: 953199-00-3
M. Wt: 333.432
InChI Key: FUEFKMMRIMJNAZ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin receptor, which is involved in the regulation of wakefulness and sleep.

Scientific Research Applications

Antioxidant Research

This compound has been synthesized and studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The compound’s ability to inhibit soybean lipoxygenase (LOX) suggests it could be beneficial in studying oxidative processes in biological systems and developing antioxidant therapies .

Anti-inflammatory Studies

The anti-inflammatory activity of this compound is another area of interest. Inflammation is a biological response to harmful stimuli and is a key factor in many diseases. The compound’s potential to modulate inflammatory processes makes it valuable for research into new anti-inflammatory drugs .

Lipid Peroxidation Inhibition

Lipid peroxidation is a process that can lead to cell damage and is involved in the pathogenesis of various diseases, including atherosclerosis and Alzheimer’s. The compound’s effectiveness in inhibiting lipid peroxidation indicates its utility in researching disease mechanisms and prevention strategies .

Lipoxygenase Inhibitor Development

Lipoxygenase enzymes are involved in the metabolism of polyunsaturated fatty acids and play a role in the development of inflammatory and allergic reactions. The compound’s inhibitory effect on LOX could be explored for the development of LOX inhibitors, which have therapeutic potential in treating asthma, arthritis, and cancer .

properties

IUPAC Name

N'-benzyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-24-12-11-21-9-7-16(8-10-21)14-20-18(23)17(22)19-13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEFKMMRIMJNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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